5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused with a cyclopentane and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine typically involves multicomponent reactions. One efficient protocol involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This reaction proceeds without the need for a catalyst and results in high yields and high diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the multicomponent reaction approach mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method attractive for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions, forming polyfunctionalized derivatives.
Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition Reactions: Alkyl isocyanides and dialkyl but-2-ynedioates in refluxing acetonitrile.
Substitution Reactions: Various nucleophiles can be used under mild conditions.
Major Products:
Cycloaddition Products: Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives.
Substitution Products: Substituted derivatives with potential biological activity.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is primarily based on its ability to interact with various molecular targets. The nitrogen atoms within its structure can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the tetrahydro modification.
Pyrrolo[2,3-B]pyridine: A simpler structure with fewer rings, used in various chemical syntheses.
Eigenschaften
Molekularformel |
C10H11N3 |
---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-amine |
InChI |
InChI=1S/C10H11N3/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H3,11,12,13) |
InChI-Schlüssel |
RLUBCJZULUSMBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)NC3=C2C=CC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.